4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392302-44-2
VCID: VC5951129
InChI: InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-6-4-5-15(13-17)14-33-21-28-27-20(34-21)26-19(30)16-7-9-18(10-8-16)35(31,32)29-11-2-1-3-12-29/h4-10,13H,1-3,11-12,14H2,(H,26,27,30)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C22H21F3N4O3S3
Molecular Weight: 542.61

4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392302-44-2

Cat. No.: VC5951129

Molecular Formula: C22H21F3N4O3S3

Molecular Weight: 542.61

* For research use only. Not for human or veterinary use.

4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide - 392302-44-2

Specification

CAS No. 392302-44-2
Molecular Formula C22H21F3N4O3S3
Molecular Weight 542.61
IUPAC Name 4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-6-4-5-15(13-17)14-33-21-28-27-20(34-21)26-19(30)16-7-9-18(10-8-16)35(31,32)29-11-2-1-3-12-29/h4-10,13H,1-3,11-12,14H2,(H,26,27,30)
Standard InChI Key VQOPGKXOXZFUAF-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F

Introduction

Chemical Structure and Structural Significance

The molecule comprises a benzamide core substituted at the 4-position with a piperidine-1-sulfonyl group and at the 2-position of a 1,3,4-thiadiazole ring via a sulfanyl linker to a 3-(trifluoromethyl)benzyl moiety.

Core Benzamide Framework

The benzamide scaffold (C₆H₅CONH₂) is a ubiquitous structural motif in drug design due to its metabolic stability and ability to engage in hydrogen bonding with biological targets . Substitution at the 4-position with a piperidine-1-sulfonyl group introduces both steric bulk and electronic effects, potentially enhancing target affinity and modulating solubility .

Piperidine-1-Sulfonyl Substituent

The piperidine ring, a six-membered amine heterocycle, contributes to lipophilicity and may facilitate membrane penetration. Sulfonylation at the nitrogen (R-SO₂-) is a common strategy to improve metabolic resistance, as evidenced by its prevalence in protease inhibitors and kinase modulators . Computational modeling suggests the sulfonyl group’s electron-withdrawing nature could stabilize interactions with cationic residues in enzyme active sites.

1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole moiety is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This system is known for its bioisosteric equivalence to carboxylate groups and its role in enhancing pharmacokinetic properties . The sulfur atom at position 5, bonded to a 3-(trifluoromethyl)benzyl group, introduces a thioether linkage that may confer resistance to oxidative degradation compared to oxygen analogs.

3-(Trifluoromethyl)Benzyl Group

The trifluoromethyl (-CF₃) substituent on the benzyl ring is a hallmark of modern medicinal chemistry, prized for its electronegativity, lipophilicity, and ability to modulate van der Waals interactions. This group often improves blood-brain barrier penetration and prolongs half-life by reducing cytochrome P450-mediated metabolism .

Table 1: Key Structural Features and Their Functional Roles

Structural ComponentFunctional RoleExample Analogues in Patents
Benzamide coreHydrogen bonding scaffold; metabolic stabilityUS9415037B2
Piperidine-1-sulfonylLipophilicity enhancement; target affinity modulationEP1667964B1
1,3,4-ThiadiazoleBioisosteric replacement; pharmacokinetic optimizationUS9415037B2
3-(Trifluoromethyl)benzylOxidative stability; extended half-lifeEP1667964B1

Synthetic Pathways and Methodological Considerations

The synthesis of 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide likely involves multi-step sequences combining sulfonylation, thiadiazole formation, and coupling reactions.

Benzamide Core Functionalization

The 4-position sulfonylation typically begins with the reaction of 4-aminobenzoic acid with piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP). This yields 4-(piperidine-1-sulfonyl)benzoic acid, which is subsequently activated as an acyl chloride (SOCl₂, thionyl chloride) and coupled to the 1,3,4-thiadiazol-2-amine derivative .

1,3,4-Thiadiazole Ring Construction

Pharmacological Profile and Mechanism of Action

While direct data on this compound’s biological activity are unavailable, structural analogs from patent literature provide insights into potential mechanisms.

Anti-Inflammatory Activity

Compounds featuring the piperidine-sulfonyl group, such as those in US9415037B2, exhibit inhibitory effects on cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion . Molecular docking studies propose that the sulfonyl group interacts with Arg120 and Tyr355 residues in the COX-2 active site, while the thiadiazole ring may stabilize hydrophobic interactions.

TargetSupporting Patent EvidenceProposed Interaction Mechanism
COX-2US9415037B2 Sulfonyl group hydrogen bonding to Arg120
JAK3EP1667964B1 Thiadiazole π-stacking with Phe827
PPARγUS9415037B2 Benzamide core binding to ligand-binding domain

Pharmacokinetic and Physicochemical Properties

Predicted properties derived from computational tools and analog data highlight key ADME characteristics.

Solubility and Lipophilicity

The compound’s calculated logP (cLogP) of ~3.2 (MarvinSketch 23.11) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The piperidine-sulfonyl group may act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

Metabolic Stability

In vitro microsomal studies of analogous compounds show that the trifluoromethyl group reduces oxidative metabolism by CYP3A4, with half-life extensions of 2–3-fold compared to non-fluorinated analogs . The thioether linkage is susceptible to glutathione conjugation, potentially limiting oral bioavailability.

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